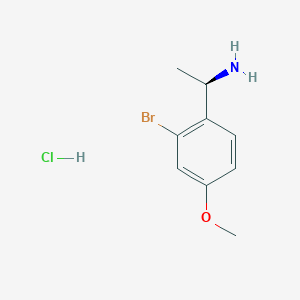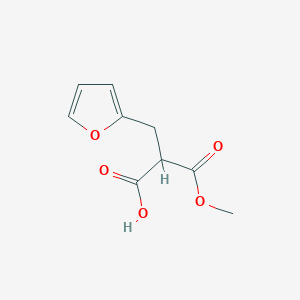
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine
Overview
Description
“4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine” is a chemical compound with the molecular formula C7H4Br2F3N . It is a derivative of pyridine, which is a six-membered heterocyclic compound . Pyridine derivatives are important structural motifs found in numerous bioactive molecules .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine” consists of a pyridine ring substituted with a bromo and a bromo-2,2,2-trifluoroethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine (TFMP) derivatives .
Scientific Research Applications
Spectroscopic and Optical Studies
Spectroscopic characterization, such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, alongside Density Functional Theory (DFT) studies, have been utilized to understand the properties of similar bromo- and trifluoromethyl-substituted pyridines. These studies help in exploring the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of these compounds, laying groundwork for applications in material science and optical technologies (Vural & Kara, 2017).
Synthesis and Chemical Reactions
Palladium-catalyzed reactions, such as Suzuki cross-coupling, have been employed to synthesize pyridine derivatives, demonstrating the utility of bromo- and trifluoromethyl-substituted pyridines in organic synthesis. These methodologies can be adapted for synthesizing a wide range of chemical entities for pharmaceuticals, agrochemicals, and material sciences, showcasing the versatility of these compounds in synthetic chemistry (Yuqiang, 2011).
Development of Fluorinated Heterocycles
Research has been conducted on developing methods for the synthesis of fluorinated azaheterocycles, which are significant in the pharmaceutical industry due to their bioactivity. The synthesis of 2-aryl-6-polyfluoroalkyl-4-pyrones and their bromo derivatives through oxidative cyclization demonstrates the potential of bromo- and trifluoromethyl-substituted pyridines in creating biologically relevant molecules (Usachev et al., 2021).
Photophysical and Material Applications
The synthesis of nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines for potential use in complexation and metalloorganic structures highlights the role of such compounds in developing materials with tunable photophysical properties. These structures are ideal for applications in molecular electronics, photonics, and as ligands in coordination chemistry (Ruiz-Crespo et al., 2022).
Antimicrobial Studies
The study of bromo- and trifluoromethyl-substituted pyridines for antimicrobial activities reveals their potential in developing new antimicrobial agents. By understanding the structure-activity relationships, researchers can design more effective compounds for combating microbial resistance (Bogdanowicz et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to target the respiratory system . The role of these targets is crucial in various biological processes, including respiration and cellular metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine . For instance, factors such as temperature, pH, and the presence of other compounds could affect its stability and interaction with its targets.
properties
IUPAC Name |
4-bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-1-2-13-5(3-4)6(9)7(10,11)12/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNYFFIEILOKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)

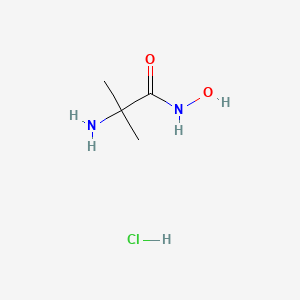

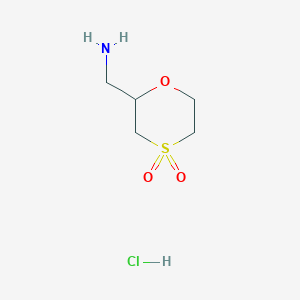
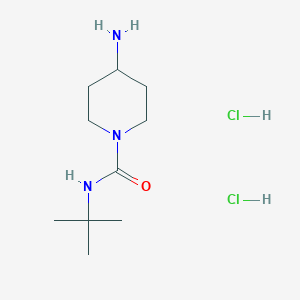
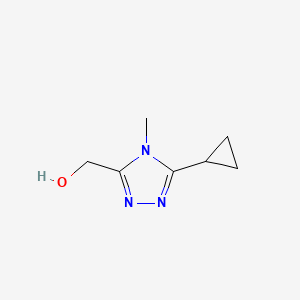
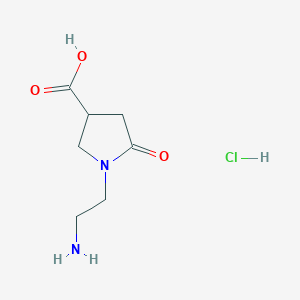
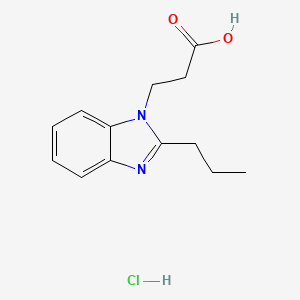
![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)

